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Get Quote

This document provides a comprehensive technical overview of vorolanib, a tyrosine kinase inhibitor (TKI)

developed for sustained intraocular delivery as DURAVYU (vorolanib intravitreal insert) by EyePoint

Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals working on

anti-angiogenic therapies for retinal diseases [1].

Introduction and Mechanism of Action

Vorolanib (CM082) is a patent-protected, small-molecule TKI formulated as a bioerodible intravitreal insert

(DURAVYU) using EyePoint's proprietary Durasert E technology. This system allows for sustained drug

release for at least six months following a single injection [1] [2].

Its therapeutic effect in wet AMD stems from a multi-targeted mechanism that inhibits key pathways

driving pathological neovascularization and vascular leakage.

The diagram below illustrates the molecular mechanism of Vorolanib and its sustained-release delivery

system:
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Clinical Development and Trial Status

DURAVYU is currently in advanced-phase clinical testing for wet AMD. The ongoing Phase 3 program is

built upon positive results from earlier Phase 1 and 2 trials (including the DAVIO trial), which demonstrated

sustained efficacy and a favorable safety profile in over 190 patients [2] [3].

The table below summarizes the key design elements of the two pivotal Phase 3 trials:

Trial
Characteristic

LUGANO (NCT06668064) LUCIA (NCT06683742)

Phase Phase 3 Phase 3
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Trial
Characteristic

LUGANO (NCT06668064) LUCIA (NCT06683742)

Status Enrolment completed (May 2026) [3] Enrolment completed (Q3 2025) [3]

Design Global, randomized, double-masked,
active-controlled, non-inferiority [3]

Global, randomized, double-masked,
active-controlled, non-inferiority [2]

Patient
Population

~400 patients with active wet AMD
(75% treatment-naïve, 25% previously

treated) [3]

~400 patients with active wet AMD
(75% treatment-naïve, 25% previously

treated) [2] [3]

Intervention Arm DURAVYU 2.7 mg (intravitreal insert

every 6 months) [2]

DURAVYU 2.7 mg (intravitreal insert

every 6 months) [2]

Control Arm Aflibercept 2 mg (on-label, 3 monthly

loading doses, then every 8 weeks) [3]

Aflibercept 2 mg (on-label, 3 monthly

loading doses, then every 8 weeks) [2]

Primary
Endpoint

Change in Best Corrected Visual Acuity

(BCVA) from baseline to weeks 52 & 56
(blended) [2]

Change in Best Corrected Visual Acuity

(BCVA) from baseline to weeks 52 & 56
(blended) [2]

Key Secondary
Endpoints

Safety, reduction in treatment burden,
percentage of supplement-free eyes,

anatomical outcomes on OCT [2]

Safety, reduction in treatment burden,
percentage of supplement-free eyes,

anatomical outcomes on OCT [2]

Non-inferiority
Margin

-4.5 ETDRS letters [3] -4.5 ETDRS letters [3]

Topline Data
Readout

Mid-2026 [3] Late summer/early fall 2026 [3]

Quantitative Data Summary

Data from early-stage trials demonstrate vorolanib's binding affinity, preclinical activity, and initial clinical

efficacy.

Table 1: Vorolanib Kinase Inhibition Profile (IC₅₀ values) [4]
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Kinase Target Vorolanib IC₅₀ (nM) Sunitinib IC₅₀ (nM)

VEGFR2 (KDR) 1.12 17.25

PDGFRβ 0.13 0.13

FLT3 0.63 2.93

C-Kit 0.14 1.22

RET 74.1 177

AMPKα1 352.2 398.9

Table 2: Anti-angiogenic Efficacy in Preclinical Models [4]

Experimental Model Key Finding Result

HUVEC Proliferation (VEGF-
induced)

Half-maximal inhibitory
concentration (IC₅₀)

64.13 nM (cell line), 92.37 nM
(primary)

HUVEC Tube Formation Inhibition of vessel-like
structure formation

Comparable to sunitinib at 50 and 100
nM

Mouse Xenograft Models Inhibition of tumor growth
(dose-dependent)

Achieved in MV-4-11, A549, 786-O,
HT-29, BxPC-3, and A375 cells

Choroidal Neovascularization
(Rat Model)

Reduction in CNV area Dose-dependent inhibition (10 and 30
mg/kg)

Table 3: Clinical Efficacy Signals from Phase 2 Trials

Trial
(Indication)

Key Efficacy Outcome Result

DAVIO (Wet
AMD)

Reduction in annualized anti-VEGF
injection rate [5]

>80% reduction at 6 months [5]
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Trial
(Indication)

Key Efficacy Outcome Result

DAVIO (Wet
AMD)

Patients supplement-free at 6 months

[5]

~2/3 of patients [5]

VERONA
(DME)

Patients supplement-free at 24

weeks [6]

73% (2.7 mg dose) vs. 50% (aflibercept

control) [6]

VERONA
(DME)

Mean BCVA change from baseline at

Week 4 [6]

+7.0 letters (DURAVYU 2.7 mg) vs. +2.2

letters (aflibercept) [6]

Experimental Protocols for Preclinical Research

For researchers investigating the mechanistic basis of vorolanib, the following protocols from peer-reviewed

studies can be replicated.

Protocol 1: In Vitro Kinase Binding Assay (KINOMEscan) [4]

Objective: To determine the binding affinity and selectivity of vorolanib against a panel of human

recombinant kinases.
Materials: Recombinant kinases, test compounds (vorolanib, control inhibitors like sunitinib), ATP,

and appropriate reaction buffers.
Methodology:

Incubation: Incubate kinases with vorolanib in a competitive binding assay format.
Detection: Measure bound compound to calculate the dissociation constant (Kd) and half-

maximal inhibitory concentration (IC₅₀).
Data Analysis: The percentage of control binding is calculated. A compound is considered a hit

if it shows >90% inhibition, and the IC₅₀ is determined from 11-point dose-response curves.
Reference Values: IC₅₀ values for key targets are listed in Table 1 above.

Protocol 2: HUVEC Tube Formation Assay [4]

Objective: To evaluate the anti-angiogenic effect of vorolanib on endothelial cell network formation

in vitro.
Materials:

Human Umbilical Vein Endothelial Cells (HUVECs), primary or cell line.
Growth factor-reduced Matrigel.
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VEGF165 (induction agent).

Test compounds (vorolanib, sunitinib as control).
Methodology:

Matrigel Coating: Coat multi-well plates with Matrigel and allow polymerization.
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel. Pre-treat or co-treat cells with

vorolanib (e.g., 50 nM, 100 nM) and VEGF165.
Incubation and Imaging: Incubate cells for 4-18 hours to allow tube formation. Capture

images using an inverted microscope.
Quantification: Analyze images for metrics like total tube length, number of branches, or

number of meshes using image analysis software (e.g., ImageJ Angiogenesis Analyzer).
Key Controls: Include a VEGF-only control (no inhibitor) and a vehicle control (e.g., DMSO).

Formulation and Drug Delivery System

DURAVYU utilizes the Durasert E technology, a next-generation, bioerodible sustained-release insert [1].

Composition: The insert is composed of 94% vorolanib drug and only 6% polymer matrix, enabling

a high drug payload [3].
Key Characteristics:

Sustained Release: Provides zero-order kinetics for consistent daily dosing over at least 6
months, with drug detectability up to 9 months [2] [3].

Logistics: Can be shipped and stored at room temperature, unlike most anti-VEGF biologics
that require refrigeration [3].

Safety Profile: Contains no PEG (polyethylene glycol) or PLGA (poly(lactic-co-glycolic acid)),
polymers associated with potential intraocular inflammation in other delivery systems [1] [3].

Conclusion and Future Directions

Vorolanib represents a promising shift in the long-term management of wet AMD. Its multi-targeted

mechanism, combined with a sustained-delivery system, addresses critical unmet needs in reducing treatment

burden and potentially improving long-term outcomes through continuous VEGF suppression and

antifibrotic effects.

The research community awaits the results from the pivotal LUGANO and LUCIA trials in 2026. Positive

data will solidify the clinical application of this TKI-based sustained therapy and could establish a new

strategic pillar in the anti-angiogenic treatment landscape for retinal diseases.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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